

ATTO 590: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B15599883

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectroscopic properties of the fluorescent dye **ATTO 590**. It includes quantitative data, experimental protocols for its use in key applications, and visualizations of experimental workflows and concepts.

Core Spectroscopic and Photophysical Properties of ATTO 590

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.^{[1][2][3]} It is recognized for its strong absorption, high fluorescence quantum yield, and significant thermal and photo-stability.^{[1][2][3]} These characteristics make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy techniques like PALM, dSTORM, and STED, as well as flow cytometry and fluorescence in-situ hybridization (FISH).^{[1][2][3]} The dye is moderately hydrophilic and is typically supplied as a mixture of two isomers with nearly identical absorption and fluorescence characteristics.^{[1][2]}

Property	Value	Reference
Excitation Maximum (λ_{ex})	593 nm	[3][4]
Emission Maximum (λ_{em})	622 nm	[3][4]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	[4]
Fluorescence Quantum Yield (Φ)	0.80	[4]
Fluorescence Lifetime (τ)	3.7 ns	[4]

Experimental Protocols

General Protocol for Measuring Excitation and Emission Spectra

This protocol outlines the general steps for determining the excitation and emission spectra of a fluorescent dye like **ATTO 590**, adapted from standard spectrofluorometric methods for rhodamine dyes.

Materials:

- Spectrofluorometer
- Quartz cuvettes (1 cm path length)
- **ATTO 590** dye
- Ethanol (spectroscopic grade)
- Micropipettes

Procedure:

- **Preparation of Stock Solution:** Prepare a stock solution of **ATTO 590** in spectroscopic grade ethanol. The concentration should be in the micromolar range to avoid inner filter effects.

- Preparation of Working Solution: Dilute the stock solution with ethanol to a final concentration in the nanomolar range, ensuring the absorbance at the excitation maximum is below 0.05 to maintain a linear relationship between fluorescence and concentration.
- Excitation Spectrum Measurement:
 - Set the emission wavelength to the expected maximum (around 622 nm).
 - Scan a range of excitation wavelengths (e.g., 400 nm to 610 nm).
 - The resulting spectrum will show the excitation maximum (λ_{ex}).
- Emission Spectrum Measurement:
 - Set the excitation wavelength to the determined excitation maximum (around 593 nm).
 - Scan a range of emission wavelengths (e.g., 600 nm to 750 nm).
 - The resulting spectrum will show the emission maximum (λ_{em}).
- Data Analysis: Normalize the spectra to the peak intensity for clear visualization.

Protocol for Labeling Proteins with ATTO 590 NHS-Ester

This protocol details the conjugation of **ATTO 590** NHS-ester to primary amines on a protein.

Materials:

- **ATTO 590** NHS-ester
- Protein to be labeled (in an amine-free buffer)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Quenching Buffer: 1.5 M hydroxylamine, pH 8.5
- Purification column (e.g., Sephadex G-25)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

- **Protein Preparation:** Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.
- **Dye Preparation:** Immediately before use, dissolve the **ATTO 590** NHS-ester in a small amount of anhydrous DMF or DMSO.
- **Labeling Reaction:** Add the dissolved dye to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-fold molar excess of dye is common.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- **Quenching:** Add the quenching buffer to stop the reaction and hydrolyze any remaining NHS-ester. Incubate for 30 minutes.
- **Purification:** Separate the labeled protein from the free dye using a gel filtration column.

Protocol for Immunofluorescence Staining of Fixed Cells

This protocol outlines the use of an **ATTO 590**-conjugated secondary antibody for immunofluorescence imaging.

Materials:

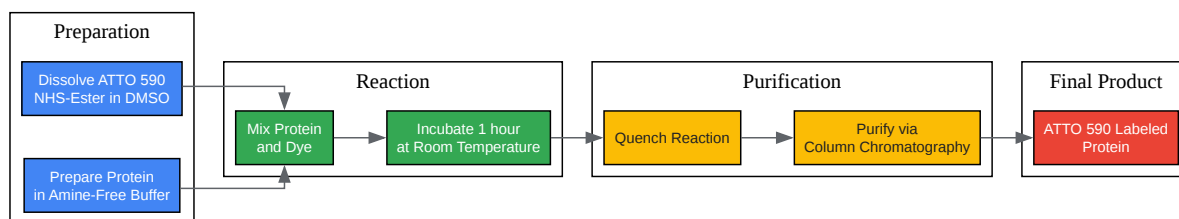
- Fixed cells on coverslips
- Phosphate-buffered saline (PBS)
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
- Primary antibody (specific to the target protein)

- **ATTO 590**-conjugated secondary antibody (specific to the primary antibody species)
- Mounting medium with DAPI

Procedure:

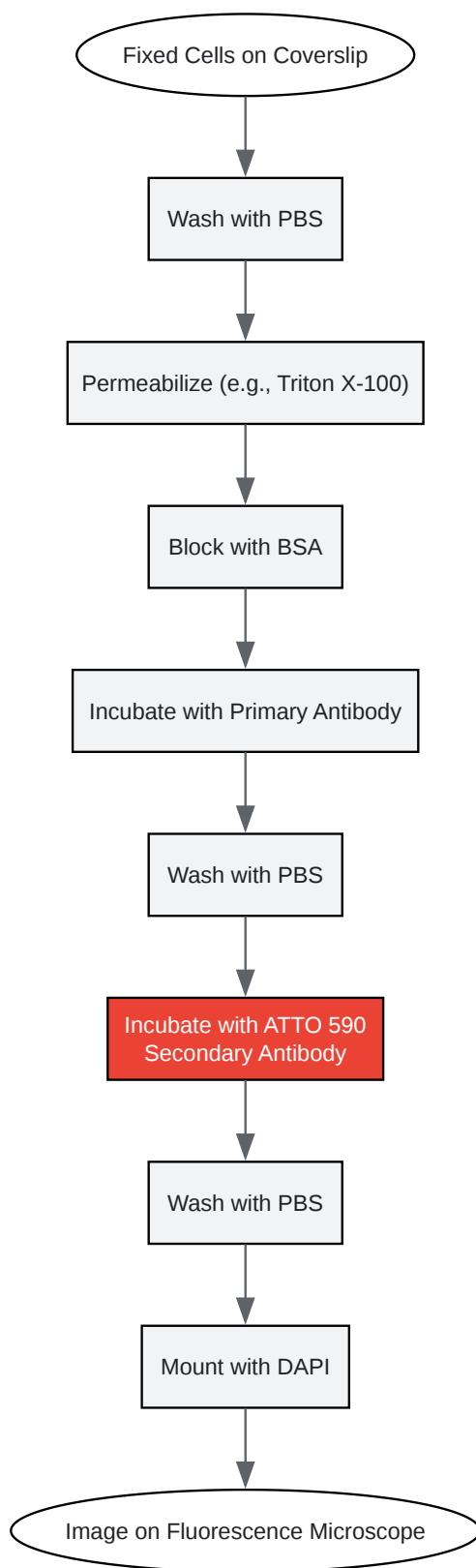
- **Washing:** Wash the fixed cells three times with PBS.
- **Permeabilization:** If the target protein is intracellular, incubate the cells with permeabilization buffer for 10-15 minutes.
- **Blocking:** Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
- **Primary Antibody Incubation:** Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
- **Washing:** Wash the cells three times with PBS.
- **Secondary Antibody Incubation:** Dilute the **ATTO 590**-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
- **Washing:** Wash the cells three times with PBS, protected from light.
- **Mounting:** Mount the coverslips onto microscope slides using mounting medium containing DAPI.
- **Imaging:** Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and **ATTO 590**.

Visualizations



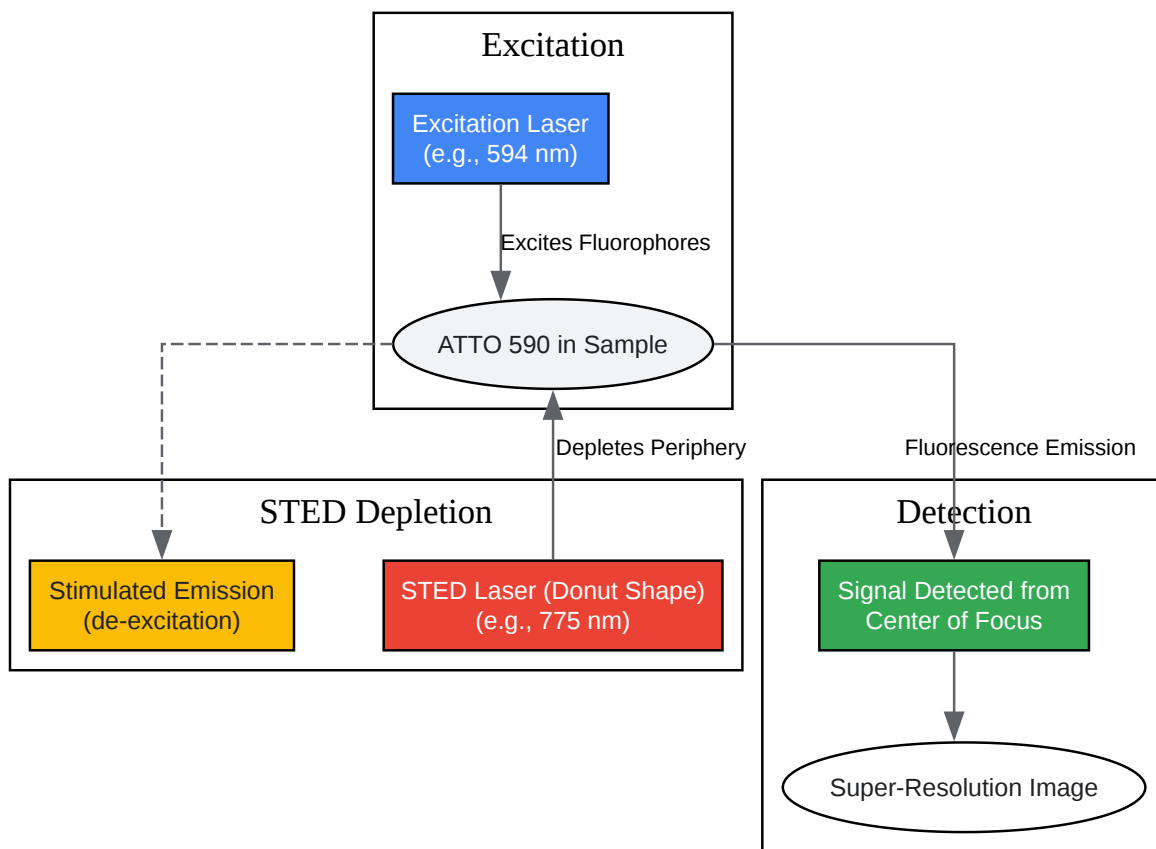
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Caption: Workflow for Protein Labeling with **ATTO 590** NHS-Ester.



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Caption: General Workflow for Immunofluorescence Staining.



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Caption: Principle of STED Microscopy with **ATTO 590**.

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References

- 1. spectra.arizona.edu [spectra.arizona.edu]
- 2. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing)
DOI:10.1039/D4RA06577H [pubs.rsc.org]

- 3. leica-microsystems.com [leica-microsystems.com]
- 4. FluoroFinder [app.fluorofinder.com]
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